molecular formula C6H6F3NOS B079273 (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol CAS No. 14857-19-3

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

Cat. No. B079273
CAS RN: 14857-19-3
M. Wt: 197.18 g/mol
InChI Key: UUAQJWNNEXFILD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol” is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a trifluoromethyl group and a methyl group attached to the thiazole ring .


Physical And Chemical Properties Analysis

“(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol” is a powder at room temperature . Its molecular weight is 233.64 . The compound’s InChI code is “1S/C6H6F3NOS.ClH/c1-3-10-5 (6 (7,8)9)4 (2-11)12-3;/h11H,2H2,1H3;1H” and its InChI key is "VMHCVILEWMQRSO-UHFFFAOYSA-N" .

Scientific Research Applications

Solvent Effects on Molecular Aggregation

A study on the spectroscopic behavior of related thiazole compounds in different solvents showed distinct aggregation processes influenced by the structure of substituent groups. This implies potential applications in understanding the effects of molecular aggregation in similar thiazole compounds (Matwijczuk et al., 2016).

Molecular Structure and Crystal Solubility

Research on esters related to thiazole compounds explored the relationship between molecular structure changes and crystal structure and solubility. This suggests applications in crystallography and solubility studies of similar compounds (Hara et al., 2009).

Safety And Hazards

“(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol” is considered harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

properties

IUPAC Name

[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NOS/c1-3-10-5(6(7,8)9)4(2-11)12-3/h11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAQJWNNEXFILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650214
Record name [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanol

CAS RN

1000339-72-9
Record name [2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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